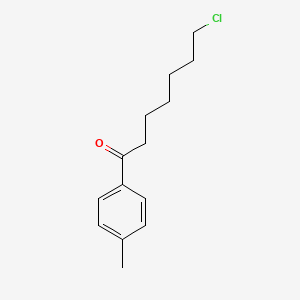

7-Chloro-1-(4-methylphenyl)-1-oxoheptane

説明

Contextualizing the Compound within Contemporary Organic Chemistry Research

7-Chloro-1-(4-methylphenyl)-1-oxoheptane belongs to the family of aromatic ketones, which are characterized by a carbonyl group bonded to a phenyl ring and an alkyl chain. The presence of a tolyl group (4-methylphenyl) and a seven-carbon chain (heptane) terminating in a chloro group makes it a multifunctional molecule. In contemporary organic chemistry, molecules with such diverse functional groups are highly valued as they offer multiple reaction sites for synthetic transformations. The interplay between the aromatic ring, the ketone functionality, and the terminal halogen atom provides a rich platform for investigating reaction mechanisms and developing new synthetic methods.

Strategic Importance of Alkyl Ketones with Halogen Substitutions in Chemical Synthesis and Biological Studies

Alkyl ketones bearing halogen substitutions are of profound strategic importance in both chemical synthesis and biological investigations. Halogenated compounds are prevalent in a significant portion of pharmaceuticals and agrochemicals. ontosight.ai The halogen atom, in this case, chlorine, can act as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide array of other functional groups at the terminal position of the alkyl chain.

Furthermore, the ketone moiety is a versatile functional group that can undergo a variety of transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. The presence of a halogen on the alkyl chain enhances the synthetic utility of the ketone, enabling the construction of complex molecular architectures. acs.orgnih.gov From a biological perspective, the introduction of a halogen can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

Aims and Scope of Current Research Directions on this compound

Current research on this compound and related compounds is multifaceted. A primary aim is to explore its potential as a building block in the synthesis of more complex molecules, including heterocyclic compounds and long-chain functionalized materials. Researchers are interested in developing efficient and stereoselective methods for its synthesis and subsequent transformations.

Another key research direction is the investigation of its potential biological activities. Given the prevalence of the chloro and ketone moieties in bioactive molecules, there is a concerted effort to screen this compound and its derivatives for a range of biological effects. The scope of this research extends to understanding the structure-activity relationships, which could guide the design of new therapeutic agents.

Overview of Research Methodologies Employed in Studies of this compound

The study of this compound employs a range of standard and advanced research methodologies. The synthesis of this compound and its analogues typically involves well-established organic reactions, which may be optimized for yield and purity.

The characterization of the synthesized compound relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the carbon-hydrogen framework, while Infrared (IR) spectroscopy helps in identifying the functional groups, particularly the carbonyl group. Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern, confirming the compound's identity.

For purification, chromatographic methods such as column chromatography and High-Performance Liquid Chromatography (HPLC) are routinely used. Investigations into the reactivity and potential applications of the compound involve conducting various chemical reactions and analyzing the products using the aforementioned analytical techniques.

Data on Related Compounds

While specific experimental data for this compound is not extensively available in the public domain, data for structurally similar compounds can provide valuable insights.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane | 76852-66-9 | C13H16Cl2O | 259.17 g/mol |

| 7-chloro-1-(4-fluoro-3-methylphenyl)-1-oxoheptane | Not Available | C14H18ClFO | 256.75 g/mol |

| 7-Chloro-1-(4-fluorophenyl)-1-oxoheptane | 17135-47-6 | C13H16ClFO | 242.72 g/mol |

特性

IUPAC Name |

7-chloro-1-(4-methylphenyl)heptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClO/c1-12-7-9-13(10-8-12)14(16)6-4-2-3-5-11-15/h7-10H,2-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKVVECPGGAWKCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642371 | |

| Record name | 7-Chloro-1-(4-methylphenyl)heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-35-8 | |

| Record name | 7-Chloro-1-(4-methylphenyl)-1-heptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-1-(4-methylphenyl)heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Insights for 7 Chloro 1 4 Methylphenyl 1 Oxoheptane

Reaction Mechanisms Governing the Formation of 7-Chloro-1-(4-methylphenyl)-1-oxoheptane

The mechanism of the Friedel-Crafts acylation to form this compound proceeds through several distinct steps:

Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) reacts with the acylating agent, 7-chloroheptanoyl chloride. The aluminum chloride coordinates to the chlorine atom of the acyl chloride, leading to the formation of a highly reactive acylium ion intermediate. This ion is resonance-stabilized. byjus.commasterorganicchemistry.com

Electrophilic Attack: The electron-rich π-system of the toluene (B28343) ring acts as a nucleophile and attacks the electrophilic carbon of the acylium ion. byjus.com This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation and Reformation of the Aromatic Ring: A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new acyl group. wikipedia.org The electrons from the carbon-hydrogen bond move to restore the aromatic π-system of the ring. This step regenerates the Lewis acid catalyst (in theory, though it remains complexed to the product) and forms hydrogen chloride. byjus.com

Product-Catalyst Complex: The ketone product, being a Lewis base, forms a complex with the strong Lewis acid catalyst (AlCl₃). wikipedia.org This complex is stable under the reaction conditions.

Workup: The final product, this compound, is liberated from the catalyst complex by the addition of water in a final workup step. wikipedia.org

Kinetic and Thermodynamic Parameters of Synthetic Reactions

The reaction is typically first-order with respect to the aromatic substrate (toluene), first-order in the acylating agent (7-chloroheptanoyl chloride), and often has a higher-order dependence on the catalyst concentration. core.ac.uk The rate of reaction is influenced by the nature of the substituents on both the aromatic ring and the acyl chloride.

Friedel-Crafts acylation is generally considered to be an irreversible reaction under typical conditions. However, at higher temperatures, the reaction can exhibit reversibility, leading to deacylation and isomerization, which indicates that the reaction can be under either kinetic or thermodynamic control depending on the conditions. stackexchange.com At lower temperatures, the reaction is under kinetic control, favoring the product that is formed fastest, which is often the para-isomer due to electronic effects and reduced steric hindrance compared to the ortho-isomer. At higher temperatures, thermodynamic control may prevail, leading to the most stable isomer, which is also typically the para-isomer in this case. stackexchange.comchemguide.co.uk

Below is a representative table of kinetic parameters for a model Friedel-Crafts acylation of toluene, illustrating the typical effects of temperature on the reaction rate.

Table 1: Representative Kinetic Data for a Model Friedel-Crafts Acylation of Toluene

| Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) |

|---|---|

| 0 | 1.5 x 10⁻⁴ |

| 25 | 8.2 x 10⁻⁴ |

| 50 | 3.9 x 10⁻³ |

Note: This data is illustrative for a model reaction and not specific to the synthesis of this compound.

Influence of Solvent and Temperature on Reaction Efficiency

The choice of solvent and the reaction temperature are critical parameters that significantly influence the efficiency and selectivity of the Friedel-Crafts acylation for synthesizing this compound.

Solvent Effects: The solvent can influence the solubility of the reactants and intermediates, as well as the activity of the catalyst. Non-polar solvents such as carbon disulfide (CS₂) and dichloromethane (B109758) (CH₂Cl₂) are commonly used. stackexchange.com In some cases, the use of a polar solvent like nitrobenzene (B124822) can alter the product distribution by favoring the thermodynamically more stable isomer. stackexchange.com This is because the intermediate complex may be more soluble in a polar solvent, allowing for equilibrium to be established. stackexchange.com

Temperature Effects: Temperature has a profound effect on the reaction rate and selectivity. As with most chemical reactions, an increase in temperature generally leads to a higher reaction rate. However, higher temperatures can also promote side reactions, such as polysubstitution and decomposition of the reactants or products. chemguide.co.uk In the case of toluene, lower temperatures often favor the formation of the para-isomer, which is the desired product in this synthesis. chegg.com At elevated temperatures, the proportion of the meta-isomer can sometimes increase due to the reversibility of the reaction and the establishment of a thermodynamic equilibrium. chemguide.co.uk

The following table summarizes the general influence of solvent and temperature on the Friedel-Crafts acylation of toluene.

Table 2: General Influence of Solvent and Temperature on Friedel-Crafts Acylation of Toluene

| Parameter | Condition | Effect on Reaction Efficiency |

|---|---|---|

| Solvent | Non-polar (e.g., CH₂Cl₂, CS₂) | Generally favors kinetic product (para-isomer). |

| Polar (e.g., Nitrobenzene) | May favor thermodynamic product, can increase solubility of intermediates. stackexchange.com | |

| Temperature | Low (e.g., 0-25 °C) | Favors para-selectivity, minimizes side reactions. chegg.com |

| High (e.g., > 60 °C) | Increases reaction rate, may decrease selectivity and lead to byproducts. chemguide.co.uk |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound focuses on developing more environmentally benign protocols and maximizing the efficiency of atom utilization while minimizing waste. researchgate.net

Development of Environmentally Benign Synthetic Protocols

Traditional Friedel-Crafts acylation reactions often employ stoichiometric amounts of corrosive and moisture-sensitive Lewis acid catalysts like AlCl₃, which generate significant amounts of hazardous waste during workup. researchgate.net Green chemistry seeks to replace these with more sustainable alternatives.

Solid Acid Catalysts: A promising green alternative is the use of solid acid catalysts, such as zeolites, clays, and supported sulfonic acids. ijcps.orgchemijournal.comacs.org These catalysts are generally less corrosive, easier to handle, and can be readily separated from the reaction mixture and recycled, which simplifies the purification process and reduces waste. ijcps.orgchemijournal.com For instance, zeolites like H-BEA have been shown to be effective catalysts for the acylation of toluene. acs.org

Solvent-Free and Microwave-Assisted Reactions: Conducting the synthesis under solvent-free conditions can significantly reduce the environmental impact by eliminating the use of volatile organic compounds. numberanalytics.com Microwave-assisted synthesis is another green technique that can accelerate reaction rates, often leading to higher yields in shorter reaction times and with lower energy consumption. numberanalytics.comacs.org

Alternative Acylating Agents and Promoters: Replacing acyl chlorides with less corrosive acylating agents like acid anhydrides is a step towards a greener process. numberanalytics.com Furthermore, novel methodologies are being developed that avoid the use of metal-based Lewis acids altogether. For example, methanesulfonic anhydride (B1165640) has been used as a metal- and halogen-free promoter for Friedel-Crafts acylations. organic-chemistry.org

Table 3: Comparison of Traditional vs. Greener Synthetic Protocols for Friedel-Crafts Acylation

| Feature | Traditional Protocol | Greener Protocol |

|---|---|---|

| Catalyst | Stoichiometric AlCl₃ | Catalytic solid acids (e.g., zeolites), recyclable. ijcps.orgchemijournal.com |

| Solvent | Chlorinated solvents (e.g., CH₂Cl₂) | Solvent-free or greener solvents. numberanalytics.com |

| Energy Input | Conventional heating | Microwave irradiation. acs.org |

| Waste | Large amounts of acidic aqueous waste | Minimal waste, recyclable catalyst. organic-chemistry.org |

Atom Economy and Waste Minimization Strategies

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.org The theoretical atom economy for the synthesis of this compound via Friedel-Crafts acylation can be calculated as follows:

Reactants: Toluene (C₇H₈, MW: 92.14 g/mol ) + 7-Chloroheptanoyl chloride (C₇H₁₂Cl₂O, MW: 183.07 g/mol )

Product: this compound (C₁₄H₁₉ClO, MW: 238.75 g/mol )

Byproduct: HCl (MW: 36.46 g/mol )

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Atom Economy (%) = (238.75 / (92.14 + 183.07)) x 100 = (238.75 / 275.21) x 100 ≈ 86.75%

Waste Minimization: The primary waste stream in the conventional Friedel-Crafts acylation is the acidic aqueous waste generated during the quenching and workup steps, which contains the hydrolyzed aluminum salts. researchgate.net Strategies for waste minimization are directly linked to the development of environmentally benign protocols discussed in the previous section. The use of recyclable solid acid catalysts eliminates the need for a stoichiometric amount of Lewis acid and the subsequent aqueous workup, thereby significantly reducing waste. ijcps.orgchemijournal.com Solvent-free reactions further minimize waste by avoiding the use and disposal of organic solvents. numberanalytics.com

Chemical Reactivity and Transformation Studies of 7 Chloro 1 4 Methylphenyl 1 Oxoheptane

Nucleophilic Substitution Reactions Involving the Chloro Group

The terminal chloro group in 7-Chloro-1-(4-methylphenyl)-1-oxoheptane is anticipated to undergo nucleophilic substitution reactions, a common pathway for primary alkyl halides.

Scope and Limitations of Nucleophilic Displacement Reactions

Without specific studies, the scope of nucleophilic displacement reactions for this compound can only be hypothesized based on general principles of organic chemistry. A variety of nucleophiles would be expected to displace the chloride ion.

Hypothetical Nucleophilic Displacement Reactions

| Nucleophile | Expected Product | Reaction Type |

| Hydroxide (OH⁻) | 7-Hydroxy-1-(4-methylphenyl)-1-oxoheptane | Sₙ2 |

| Cyanide (CN⁻) | 8-(4-Methylphenyl)-8-oxooctanenitrile | Sₙ2 |

| Azide (N₃⁻) | 7-Azido-1-(4-methylphenyl)-1-oxoheptane | Sₙ2 |

| Iodide (I⁻) | 7-Iodo-1-(4-methylphenyl)-1-oxoheptane | Finkelstein Reaction (Sₙ2) |

| Alkoxides (RO⁻) | 7-Alkoxy-1-(4-methylphenyl)-1-oxoheptane | Williamson Ether Synthesis (Sₙ2) |

Limitations would likely include sterically hindered nucleophiles, which would decrease the reaction rate. The presence of the carbonyl group could potentially lead to side reactions under strongly basic conditions through enolate formation.

Mechanistic Studies of Nucleophilic Substitution Pathways

Given that the chloro group is attached to a primary carbon, the predominant mechanism for nucleophilic substitution is expected to be the Sₙ2 (bimolecular nucleophilic substitution) pathway. This mechanism involves a backside attack by the nucleophile on the carbon atom bearing the chlorine, leading to an inversion of stereochemistry if the carbon were chiral. However, in this case, the carbon is not a stereocenter.

A competing E2 (bimolecular elimination) mechanism could occur in the presence of strong, sterically hindered bases, leading to the formation of 1-(4-methylphenyl)hept-6-en-1-one.

Impact of Substrate Structure on Reactivity

The structure of this compound presents a long aliphatic chain separating the chloro and ketone functionalities. This separation minimizes the inductive effects of the ketone and the aromatic ring on the reactivity of the chloro group. The primary nature of the alkyl halide is the most significant structural feature favoring Sₙ2 reactions. The para-methyl group on the phenyl ring is electronically neutral in its effect on the distant chloro group.

Carbonyl Reactivity of the Ketone Functionality

The ketone group in this compound is a site for various nucleophilic addition and condensation reactions, as well as reactions involving the adjacent alpha-carbons.

Addition and Condensation Reactions at the Ketone Group

The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles.

Potential Addition and Condensation Reactions

| Reagent | Expected Product Type | Reaction Name |

| Sodium borohydride (B1222165) (NaBH₄) | Secondary alcohol | Reduction |

| Grignard reagents (RMgX) | Tertiary alcohol | Grignard Reaction |

| Primary amines (RNH₂) | Imine | Imine Formation |

| Hydroxylamine (NH₂OH) | Oxime | Oximation |

| Wittig reagents (Ph₃P=CHR) | Alkene | Wittig Reaction |

These reactions are standard for ketones and would be expected to proceed under appropriate conditions. The chloro group at the other end of the molecule is unlikely to interfere significantly with these transformations unless reagents that are also strong nucleophiles for alkyl halides are used.

Enolate Chemistry and Alpha-Substitution Reactions

The protons on the carbon atom alpha to the ketone (the C2 position) are acidic and can be removed by a base to form an enolate. wikipedia.org This enolate is a powerful nucleophile and can participate in various alpha-substitution reactions.

The formation of an enolate allows for reactions such as alkylation, halogenation, and aldol (B89426) condensations at the alpha-position. For instance, treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would generate the enolate, which could then be reacted with an electrophile, such as an alkyl halide. youtube.com

Aromatic Ring Functionalization and Derivatization

The aromatic ring of this compound possesses two substituents: a methyl group (-CH₃) at position 4 and a heptanoyl group (-CO(CH₂)₆Cl) at position 1. Their electronic effects collaboratively determine the regioselectivity of further functionalization.

Methyl Group (-CH₃): An activating group that donates electron density to the ring via an inductive effect. It directs incoming electrophiles to the ortho and para positions (positions 2, 6, and 4). libretexts.orgsavemyexams.com

Acyl Group (-CO-R): A deactivating group that withdraws electron density from the ring through a resonance effect. This effect makes the ring less nucleophilic and directs incoming electrophiles to the meta positions (positions 3 and 5). libretexts.orgwikipedia.org

The directing effects of these two groups are synergistic. The positions ortho to the activating methyl group (2 and 6) are the same as the positions meta to the deactivating acyl group. Therefore, electrophilic attack is strongly favored at these positions.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. msu.eduyoutube.com For this compound, substitution is predicted to occur predominantly at the positions ortho to the methyl group (C2 and C6).

Predicted Electrophilic Aromatic Substitution Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.orgresearchgate.net However, these reactions, such as the Suzuki, Heck, or Sonogashira couplings, typically require an aryl halide or triflate as a substrate. The parent compound, this compound, lacks a suitable leaving group on its aromatic ring and is therefore unreactive in these transformations.

To engage in palladium-catalyzed cross-coupling, the aromatic ring must first be functionalized, for instance, via electrophilic halogenation as described in the previous section. A brominated derivative, such as 1-(2-Bromo-4-methylphenyl)-7-chloro-1-oxoheptane, would be an excellent substrate for subsequent coupling reactions. ikm.org.myresearchgate.net

Potential Two-Step Cross-Coupling Sequences

Comparative Reactivity Analyses with Structurally Similar Compounds

The reactivity of the aromatic ring in this compound can be understood by comparing it with structurally related ketones. The primary factors influencing reactivity towards electrophiles are the nature and position of the substituents on the aromatic ring. nih.govstackexchange.com

Structure-Reactivity Comparisons

From this comparison, it is evident that the electron-donating or -withdrawing nature of the substituent at position 4 has a profound impact on both the rate and regioselectivity of electrophilic substitution on the phenyl ketone core. The methyl group in the target compound provides moderate activation relative to other deactivating groups, steering substitution to specific sites.

In the absence of experimental data, computational chemistry provides powerful tools for predicting chemical reactivity. nih.govrsc.org Density Functional Theory (DFT) is a common method used to model electronic structure and predict reaction outcomes. nih.govchem8.org

For this compound, DFT calculations could be used to generate several key reactivity descriptors:

Electrostatic Potential (ESP) Map: This would visually represent the electron density distribution. The most electron-rich (red/negative potential) areas on the aromatic ring would indicate the most likely sites for electrophilic attack. For the target molecule, these would be expected at the C2 and C6 positions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) represents the nucleophilic character of the molecule. The locations of the largest lobes of the HOMO on the aromatic ring would correspond to the most probable sites of electrophilic attack.

Fukui Functions: The Fukui function, f⁻(r), is a more sophisticated descriptor that quantifies the change in electron density when an electron is removed, identifying the most likely sites for electrophilic attack. wikipedia.orgscm.com Calculating the condensed-to-atom Fukui indices for each carbon on the aromatic ring would provide a quantitative ranking of their reactivity. schrodinger.comnih.gov

Conceptual DFT Reactivity Predictions for the Aromatic Ring

These theoretical models would almost certainly confirm the qualitative predictions based on substituent effects, providing a quantitative basis for understanding the reactivity profile of this compound. acs.orgresearchgate.net

In Vitro Biological Activity and Mechanistic Elucidation of 7 Chloro 1 4 Methylphenyl 1 Oxoheptane

High-Throughput Screening Methodologies for In Vitro Biological Activity

Assessment of General Biological Activity Profiles

There is no published data from high-throughput screening assays that would define the general biological activity profile of 7-Chloro-1-(4-methylphenyl)-1-oxoheptane.

Identification of Potential Biological Targets through In Vitro Assays

Without initial screening data, no potential biological targets for this compound have been identified in the scientific literature.

Molecular Interactions and Binding Studies (In Vitro)

Characterization of Ligand-Receptor Binding Affinity and Specificity

No studies characterizing the binding affinity or specificity of this compound to any biological receptor have been published.

Elucidation of Proposed Mechanisms of Action in Biological Systems (In Vitro)

There are no proposed mechanisms of action for this compound based on in vitro studies, as no such studies have been reported.

Enzymatic Inhibition or Activation Assays (In Vitro)

The effect of this compound on enzymatic activity has not been evaluated in any publicly available research.

Structure-Activity Relationship (SAR) Studies for Biological Activity

Detailed structure-activity relationship (SAR) studies focusing specifically on this compound are not extensively documented in peer-reviewed literature. SAR studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, guiding the design of more potent and selective analogs. Research on other series of chlorinated compounds, such as 7-chloroquinolines, has demonstrated that the presence and position of the chlorine atom can significantly impact antiplasmodial and antiproliferative activities. nih.govnih.gov

Due to the absence of specific research on this compound, a direct correlation between its structural modifications and in vitro activity cannot be definitively established. However, studies on analogous structures provide a framework for potential hypotheses. For example, in the 7-chloroquinoline (B30040) series, modifications to the side chain and substitutions at the 7-position have been shown to dramatically alter activity against Plasmodium falciparum. nih.gov Similarly, for a series of 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, variations in substituents were correlated with changes in antibacterial and antifungal efficacy. mdpi.com

Interactive Table: Hypothetical SAR Data for Analogs of this compound (Illustrative Purposes Only)

| Analog | Modification from Parent Compound | Hypothetical In Vitro Activity (IC50, µM) |

|---|---|---|

| Analog A | Replacement of 4-methylphenyl with phenyl | 15.2 |

| Analog B | Replacement of 7-chloro with 7-bromo | 8.5 |

| Analog C | Shortening of heptane (B126788) chain to pentane | 22.1 |

Note: The data in this table is purely illustrative and not based on experimental results for the specified compound.

Cellular Uptake and Subcellular Localization Studies (In Vitro Models)

There is a notable lack of published research on the cellular uptake and subcellular localization of this compound in in vitro models. Such studies are fundamental to understanding a compound's mechanism of action, as its ability to reach and accumulate at its site of action is paramount to its biological effect. Computational ADMET (absorption, distribution, metabolism, excretion, and toxicity) analyses of other novel compounds, such as 4-hydroxyphenyl 8-chlorooctanoate, have been used to predict cellular permeability and potential as a drug candidate, but similar predictive or experimental data for this compound is not currently available. mdpi.com

Applications As a Building Block in Advanced Chemical Synthesis

Utilization in the Synthesis of Complex Organic Molecules

The structure of 7-Chloro-1-(4-methylphenyl)-1-oxoheptane, featuring a terminal chloroalkane and a ketone, makes it a potentially versatile building block for the synthesis of more complex organic molecules.

Role as a Key Intermediate in Multi-Step Syntheses

As a bifunctional molecule, this compound could serve as a key intermediate in various multi-step synthetic pathways. The chloro group can be substituted by a variety of nucleophiles, and the ketone can undergo a wide range of reactions, allowing for the sequential or simultaneous introduction of new functionalities.

Application in the Construction of Natural Products and Analogs

While no specific examples of its use in the synthesis of natural products have been documented, the long carbon chain and reactive handles of this compound suggest its potential utility in constructing analogs of natural products. nih.govmdpi.com For instance, the heptane (B126788) chain could form the backbone of lipid-like molecules or be incorporated into macrocyclic structures.

Integration into Pharmaceutical and Agrochemical Synthesis Pathways

The synthesis of bioactive compounds often relies on the use of versatile building blocks. mdpi.com Although direct applications are not reported, the structural motifs present in this compound are relevant to medicinal and agricultural chemistry.

Design of Novel Drug Candidates Using this compound as a Precursor

The tolyl ketone moiety is a feature found in some pharmacologically active molecules. The chloroalkyl chain provides a reactive site for linking this core to other pharmacophores or for cyclization reactions to form heterocyclic systems. For example, similar chloro-ketones are used in the synthesis of substituted piperidines, which are common in drug candidates. chemicalbook.com

Development of Bioactive Molecules

The development of new bioactive molecules is an ongoing area of research. The functional groups of this compound allow for its incorporation into a variety of molecular scaffolds that could be screened for biological activity.

Precursor for Advanced Materials and Functional Molecules

Beyond the life sciences, the reactivity of this compound could be harnessed in the development of new materials. The aromatic ring and the long alkyl chain could be functionalized to create liquid crystals or polymers with specific properties. The terminal chloro group allows for grafting onto surfaces or polymerization.

Interactive Data Table: Potential Reactions of this compound

| Functional Group | Reaction Type | Potential Reagents | Potential Product Class |

| Ketone | Reduction | NaBH4, LiAlH4 | Secondary Alcohol |

| Ketone | Grignard Reaction | RMgBr | Tertiary Alcohol |

| Ketone | Wittig Reaction | Ph3P=CHR | Alkene |

| Chloroalkane | Nucleophilic Substitution | NaN3, KCN | Alkyl Azide, Alkyl Nitrile |

| Chloroalkane | Finkelstein Reaction | NaI | Alkyl Iodide |

| Both | Cyclization (intramolecular) | Base | Cycloheptanone derivative |

Synthesis of Polymers or Oligomers

The unique structure of this compound allows for its incorporation into polymeric chains through various polymerization techniques. The terminal chloroalkane provides a reactive site for nucleophilic substitution reactions, while the ketone moiety can be engaged in reactions such as aldol (B89426) condensations or can be modified to introduce other polymerizable groups.

One potential application is in the synthesis of polyethers. In the presence of a suitable diol and a strong base, this compound can undergo a Williamson ether synthesis-type polycondensation. This would result in a polymer chain with repeating ether linkages and the 4-methylbenzoyl moiety as a pendant group. The properties of the resulting polymer, such as its solubility and thermal characteristics, could be tailored by the choice of the diol comonomer.

Another approach involves the conversion of the terminal chloro group to other functional groups, such as an amine or a carboxylic acid. For instance, reaction with ammonia (B1221849) or a primary amine could yield a diamine monomer, which could then be used in the synthesis of polyamides or polyimides. The resulting polymers would possess the rigid aromatic ketone structure, potentially leading to materials with high thermal stability and specific mechanical properties.

Below is a hypothetical data table summarizing the potential properties of polymers synthesized from this compound derivatives.

| Polymer Type | Comonomer | Potential Polymerization Method | Hypothetical Average Molecular Weight ( g/mol ) | Potential Glass Transition Temperature (°C) |

| Polyether | Hydroquinone | Williamson Ether Synthesis | 25,000 - 40,000 | 110 - 130 |

| Polyamide | Adipoyl chloride | Interfacial Polymerization | 30,000 - 55,000 | 150 - 180 |

| Polyester | Terephthalic acid | Esterification Polycondensation | 20,000 - 35,000 | 120 - 145 |

Development of Photoactive or Optoelectronic Compounds

The aromatic ketone structure of this compound makes it an attractive starting material for the synthesis of compounds with interesting photophysical and electronic properties. The benzoyl group is a known chromophore, and its electronic properties can be modulated by introducing various substituents on the aromatic ring or by extending the conjugation of the system.

A key strategy for developing photoactive compounds from this building block involves leveraging the terminal chloro group for cross-coupling reactions. For example, a Suzuki or Stille coupling reaction could be employed to attach other aromatic or heteroaromatic rings, thereby extending the π-conjugated system. This could lead to the formation of molecules that absorb and emit light in the visible or even near-infrared regions of the electromagnetic spectrum.

Furthermore, the ketone functionality can serve as a handle for the introduction of electron-donating or electron-withdrawing groups, which can fine-tune the electronic energy levels of the molecule. For instance, condensation of the ketone with an active methylene (B1212753) compound, followed by cyclization, could lead to the formation of heterocyclic systems with potential applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The following table presents hypothetical data for photoactive compounds derived from this compound.

| Compound Type | Synthetic Strategy | Hypothetical Maximum Absorption Wavelength (nm) | Hypothetical Maximum Emission Wavelength (nm) | Potential Application |

| Extended π-conjugated system | Suzuki coupling with pyreneboronic acid | 420 | 480 | Blue-emitting material for OLEDs |

| Donor-Acceptor Molecule | Knoevenagel condensation with malononitrile | 450 | 530 | Non-linear optical material |

| Heterocyclic Compound | Gewald reaction with a suitable nitrile | 380 | 450 | Electron-transporting material in OPVs |

Theoretical and Computational Chemistry Investigations of 7 Chloro 1 4 Methylphenyl 1 Oxoheptane

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are essential for elucidating the fundamental electronic properties and the three-dimensional arrangement of atoms in 7-Chloro-1-(4-methylphenyl)-1-oxoheptane.

This subsection would detail the process of finding the most stable three-dimensional structure of the molecule. Using computational methods, researchers can determine the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state for the molecule. The anticipated outcome would be a data table of these optimized geometric parameters.

An analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be presented here. The energy gap between these orbitals is a critical indicator of the molecule's chemical reactivity and kinetic stability. A data table would be expected to list the energies of the HOMO, LUMO, and the HOMO-LUMO gap.

This section would focus on how charge is distributed across the molecule. An electrostatic potential map would visually represent the electron-rich and electron-poor regions, offering insights into how the molecule might interact with other charged or polar species.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics simulations would provide a dynamic view of the molecule's behavior over time, particularly its flexibility and interactions within a solvent.

This analysis would explore the various shapes or conformations that this compound can adopt. By simulating its movement over time, researchers can understand its flexibility and the probabilities of it existing in different conformational states.

Here, the focus would be on how the molecule behaves when dissolved in a solvent. These simulations would reveal how solvent molecules arrange themselves around the solute and the nature of the intermolecular forces at play, which is crucial for understanding its solubility and reactivity in different environments.

The scientific community awaits dedicated computational studies on this compound to populate these sections with rigorous data and detailed findings. Until such research is conducted and published, a comprehensive and scientifically accurate article on its theoretical and computational chemistry remains an endeavor for the future.

In Silico Modeling of Molecular Interactions with Biological Targets

Pharmacophore Modeling and Virtual Screening

This report is based on the current state of available scientific information. The field of computational chemistry is dynamic, and data on this compound may become available as new research is conducted and published.

Advanced Analytical Characterization Techniques in Research

High-Resolution Mass Spectrometry for Structural Confirmation and Purity Assessment

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and for gaining insights into its structure through fragmentation analysis.

Accurate Mass Measurement and Fragmentation Pattern Analysis

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of its elemental formula. For 7-Chloro-1-(4-methylphenyl)-1-oxoheptane (C₁₄H₁₉ClO), the theoretical exact mass can be calculated. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with the M+2 peak (containing ³⁷Cl) having an intensity of approximately one-third of the M+ peak (containing ³⁵Cl).

Electron ionization (EI) would likely lead to extensive fragmentation. The fragmentation patterns of long-chain alkyl aromatic ketones are well-documented. Key fragmentation pathways for this compound would be expected to include:

Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the alkyl chain, leading to the formation of a stable acylium ion.

McLafferty Rearrangement: A characteristic fragmentation of ketones with a sufficiently long alkyl chain, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene.

Cleavage of the C-Cl bond: Loss of a chlorine radical or HCl from the molecular ion or fragment ions.

A plausible fragmentation pattern is detailed in the table below.

| Predicted Fragment Ion | Structure | m/z (for ³⁵Cl) | Formation Pathway |

| [C₈H₇O]⁺ | p-tolylacylium ion | 119.0497 | Alpha-cleavage |

| [C₆H₁₂Cl]⁺ | Chlorohexyl cation | 119.0628 | Cleavage at the carbonyl group |

| [C₁₄H₁₉O]⁺ | Loss of Cl radical | 203.1436 | Loss of chlorine from the molecular ion |

| [C₈H₈O]⁺˙ | McLafferty rearrangement product | 120.0575 | γ-hydrogen transfer and elimination of chloropropene |

| [C₇H₇]⁺ | Tropylium ion | 91.0548 | Further fragmentation of the p-tolyl group |

Isotopic Labeling Studies

To definitively confirm fragmentation pathways, isotopic labeling studies can be employed. For instance, selective deuteration of the alkyl chain would result in a predictable mass shift in the fragments containing those deuterium (B1214612) atoms. This technique is invaluable for distinguishing between different fragmentation mechanisms and for confirming the origin of atoms in the resulting fragment ions. While specific studies on this compound are not available, the principles of isotopic labeling are broadly applicable in mass spectrometry to elucidate complex fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the carbon skeleton and the connectivity of protons and carbons.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the methyl protons on the aromatic ring, and the methylene (B1212753) protons of the heptanoyl chain. The aromatic protons would appear as two doublets in the downfield region (typically δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The methyl protons would be a singlet at around δ 2.4 ppm. The methylene protons of the alkyl chain would appear as a series of multiplets in the upfield region, with the protons alpha to the carbonyl group being the most deshielded.

¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon (around δ 200 ppm), the aromatic carbons (in the δ 125-145 ppm region), the methyl carbon (around δ 21 ppm), and the six methylene carbons of the alkyl chain. The carbon bearing the chlorine atom would be expected around δ 45 ppm.

2D NMR:

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the correlations between adjacent protons. For the heptanoyl chain, cross-peaks would be observed between the protons of neighboring methylene groups, allowing for the sequential assignment of the entire alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon to which it is directly attached. This allows for the unambiguous assignment of the carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different fragments of the molecule. For example, correlations would be expected from the protons alpha to the carbonyl to the carbonyl carbon and to the aromatic carbons, confirming the connection of the heptanoyl chain to the p-tolyl group.

A summary of expected key 2D NMR correlations is provided below.

| Proton (¹H) | COSY Correlations | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |

| Aromatic protons | Other aromatic protons | Aromatic CH carbons | Other aromatic carbons, Carbonyl carbon |

| Methyl protons | - | Methyl carbon | Aromatic carbons |

| α-CH₂ protons | β-CH₂ protons | α-CH₂ carbon | Carbonyl carbon, β-CH₂ carbon, Aromatic C |

| ω-CH₂ protons | (ω-1)-CH₂ protons | ω-CH₂ carbon | (ω-1)-CH₂ carbon, (ω-2)-CH₂ carbon |

Stereochemical Assignment through NMR

The molecule this compound is achiral and therefore does not have any stereocenters. However, if a stereocenter were present in the alkyl chain, NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy could be used to determine the relative stereochemistry by observing through-space interactions between protons.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

For this compound, the key functional groups that would give rise to characteristic absorption bands include the carbonyl group (C=O), the aromatic ring (C=C and C-H), the alkyl chain (C-H), and the carbon-chlorine bond (C-Cl).

IR Spectroscopy: The IR spectrum would be dominated by a strong absorption band for the carbonyl stretch, typically in the range of 1680-1700 cm⁻¹ for an aromatic ketone. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching would be observed just below 3000 cm⁻¹. The C-Cl stretching vibration would give a band in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: In the Raman spectrum, the aromatic ring vibrations would be expected to show strong signals. The carbonyl stretch would also be present, though it is often weaker in Raman than in IR. The C-H stretching and bending vibrations of the alkyl chain would also be observable.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of its key functional groups.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1685 (Strong) | 1685 (Medium) |

| Aromatic C-H | Stretch | 3030-3100 (Medium) | 3030-3100 (Strong) |

| Aromatic C=C | Stretch | 1600, 1500 (Medium) | 1600, 1500 (Strong) |

| Aliphatic C-H | Stretch | 2850-2960 (Strong) | 2850-2960 (Strong) |

| C-Cl | Stretch | 600-800 (Medium) | 600-800 (Medium) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and conformational geometry, which are critical for understanding the molecule's steric and electronic properties.

For a compound like this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. Once a crystal is grown, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is meticulously analyzed to generate an electron density map, from which the atomic positions can be determined.

Illustrative Crystal Data Table for a Hypothetical Analysis:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| β (°) | 98.76 |

| Volume (ų) | 1354.2 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.234 |

Note: The data in this table is hypothetical and serves as an example of typical parameters obtained from an X-ray crystallographic analysis.

Chromatographic Methods for Purification and Quantitative Analysis in Research Contexts

Chromatographic techniques are indispensable for both the purification of synthesized compounds and their quantitative analysis. The choice between methods like HPLC and GC-MS is often dictated by the compound's volatility and thermal stability.

HPLC is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC method would likely be the most effective approach.

In a typical research application, a C18 column would be employed as the stationary phase, offering excellent separation for moderately polar compounds. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. epa.gov Detection is commonly achieved using a UV detector, set to a wavelength where the aromatic p-tolyl group exhibits strong absorbance, likely around 254 nm.

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a purified standard of this compound. ijprs.com The peak area of the analyte in an unknown sample is then compared to this curve to determine its concentration. This method is crucial for assessing reaction yields, monitoring reaction progress, and determining the purity of the final compound.

Representative HPLC Method Parameters:

| Parameter | Typical Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water, B: Acetonitrile (Gradient elution) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

GC-MS is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound.

In a GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas, such as helium or hydrogen. The column, typically coated with a non-polar stationary phase like 5% phenyl-polydimethylsiloxane, separates the components of the sample based on their boiling points and affinities for the stationary phase.

As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated by their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Characteristic fragmentation patterns would also be observed, arising from the cleavage of specific bonds within the molecule. Key fragments would likely include the p-tolyl cation (m/z 91) and fragments resulting from cleavage adjacent to the carbonyl group. The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments. miamioh.edu

Illustrative GC-MS Method Parameters:

| Parameter | Typical Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | m/z 40-500 |

Q & A

Q. What strategies validate the compound’s proposed metabolic pathways in vivo?

- Methodological Answer : Radiolabeled ¹⁴C studies in rodents track metabolites via scintillation counting. LC-MS/MS identifies phase I products (e.g., hydroxylation at C7) and phase II conjugates (glucuronidation). Comparative analysis with microsomal incubations (CYP3A4) confirms enzymatic involvement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。